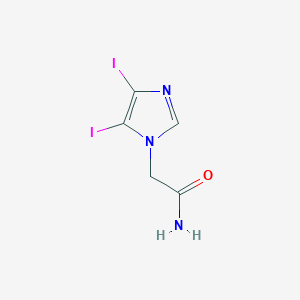

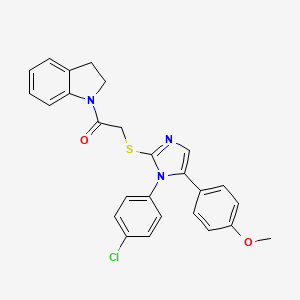

![molecular formula C10H11N3O B2896924 4-Cyclobutoxypyrazolo[1,5-a]pyrazine CAS No. 2175979-06-1](/img/structure/B2896924.png)

4-Cyclobutoxypyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Cyclobutoxypyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound. It’s a part of the pyrazine family, which is known for its wide range of biological activities . Pyrazine derivatives are valuable synthetic building blocks used for the assembly of various fused and linearly functionalized heterocyclic structures .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The cyclobutoxy group is attached to the pyrazine ring, adding complexity to the structure .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds also exhibited antimicrobial activity, indicating their potential in medical applications (Riyadh, 2011).

Antibacterial Activities : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities, showing efficacy against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Heterocyclic Chemistry

Synthesis of Derivatives : Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized and converted into various derivatives, showcasing the versatility of these compounds in heterocyclic chemistry (Tsizorik et al., 2020).

Heterofunctionalization and Annulation : Research on 4-hydrazinylpyrazolo[1,5-a]pyrazines led to the formation of derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, demonstrating the chemical diversity achievable with pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).

Dye Synthesis and Application

- Dyes for Polyester Fibres : Pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines were synthesized and applied to polyester fibers as disperse dyes, showing potential for industrial applications (Rangnekar, 2007).

Antiviral Activity

- Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against the bird flu influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Cyclobutoxypyrazolo[1,5-a]pyrazine is a derivative of the pyrrolopyrazine scaffold . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . The interaction could involve binding to the target, leading to changes in the target’s function .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

Propiedades

IUPAC Name |

4-cyclobutyloxypyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-9-4-5-12-13(9)7-6-11-10/h4-8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOLMBWEHIRLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

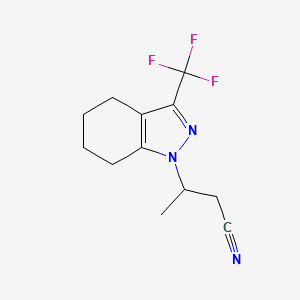

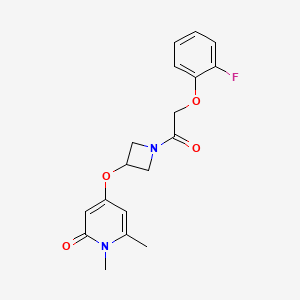

![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)

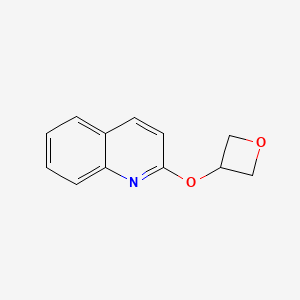

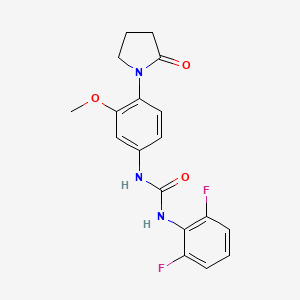

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)

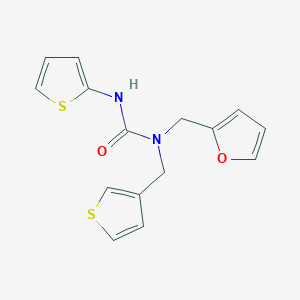

![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2896863.png)